3-{[(5-methyl-1,2-oxazol-3-yl)amino]methyl}-1,3-benzothiazole-2(3H)-thione
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Overview
Description
3-{[(5-methyl-1,2-oxazol-3-yl)amino]methyl}-1,3-benzothiazole-2(3H)-thione is a heterocyclic compound that features both oxazole and benzothiazole moieties. These structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5-methyl-1,2-oxazol-3-yl)amino]methyl}-1,3-benzothiazole-2(3H)-thione typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for further applications .
Chemical Reactions Analysis
Types of Reactions
3-{[(5-methyl-1,2-oxazol-3-yl)amino]methyl}-1,3-benzothiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxazole ring, using reagents like halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Polar and non-polar solvents depending on the reaction type.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
3-{[(5-methyl-1,2-oxazol-3-yl)amino]methyl}-1,3-benzothiazole-2(3H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Explored for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(5-methyl-1,2-oxazol-3-yl)amino]methyl}-1,3-benzothiazole-2(3H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide
- 3-amino-5-methylisoxazole
- 1,3,4-thiadiazole derivatives
Uniqueness
3-{[(5-methyl-1,2-oxazol-3-yl)amino]methyl}-1,3-benzothiazole-2(3H)-thione is unique due to its combined oxazole and benzothiazole structures, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H11N3OS2 |
---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
3-[[(5-methyl-1,2-oxazol-3-yl)amino]methyl]-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C12H11N3OS2/c1-8-6-11(14-16-8)13-7-15-9-4-2-3-5-10(9)18-12(15)17/h2-6H,7H2,1H3,(H,13,14) |
InChI Key |
YRBOQFVRDQEYFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NCN2C3=CC=CC=C3SC2=S |
Origin of Product |
United States |
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